Cas no 1216307-76-4 (1,4-Benzodioxin-6-ol, 7-bromo-2,3-dihydro-)
1,4-Benzodioxin-6-ol, 7-bromo-2,3-dihydro- Chemical and Physical Properties
Names and Identifiers
-
- 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol
- 7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-ol
- 6-bromo-2,3-dihydro-1,4-benzodioxin-7-ol
- 1,4-Benzodioxin-6-ol, 7-bromo-2,3-dihydro-
- AKOS022274977
- 1216307-76-4
- EN300-1615088
- SCHEMBL20562928
- F2185-1931
- G74327
-
- Inchi: 1S/C8H7BrO3/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4,10H,1-2H2
- InChI Key: QUUPGOJJLXJPRA-UHFFFAOYSA-N
- SMILES: BrC1C(=CC2=C(C=1)OCCO2)O
Computed Properties
- Exact Mass: 229.95786g/mol
- Monoisotopic Mass: 229.95786g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 38.7
Experimental Properties
- Density: 1.737±0.06 g/cm3(Predicted)
- Boiling Point: 302.8±42.0 °C(Predicted)
- pka: 8.60±0.20(Predicted)
1,4-Benzodioxin-6-ol, 7-bromo-2,3-dihydro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1709630-100mg |
7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-ol |
1216307-76-4 | 97% | 100mg |
¥3352.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1709630-250mg |
7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-ol |
1216307-76-4 | 97% | 250mg |
¥4873.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1709630-1g |
7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-ol |
1216307-76-4 | 97% | 1g |
¥9499.00 | 2024-08-09 | |
| 1PlusChem | 1P0290CR-100mg |
7-bromo-2,3-dihydro-1,4-benzodioxin-6-ol |
1216307-76-4 | 97% | 100mg |
$493.00 | 2023-12-25 | |
| 1PlusChem | 1P0290CR-250mg |
7-bromo-2,3-dihydro-1,4-benzodioxin-6-ol |
1216307-76-4 | 97% | 250mg |
$802.00 | 2023-12-25 | |
| Enamine | EN300-1615088-0.05g |
7-bromo-2,3-dihydro-1,4-benzodioxin-6-ol |
1216307-76-4 | 95% | 0.05g |
$301.0 | 2023-07-10 | |
| Enamine | EN300-1615088-0.1g |
7-bromo-2,3-dihydro-1,4-benzodioxin-6-ol |
1216307-76-4 | 95% | 0.1g |
$451.0 | 2023-07-10 | |
| Enamine | EN300-1615088-0.25g |
7-bromo-2,3-dihydro-1,4-benzodioxin-6-ol |
1216307-76-4 | 95% | 0.25g |
$644.0 | 2023-07-10 | |
| Enamine | EN300-1615088-0.5g |
7-bromo-2,3-dihydro-1,4-benzodioxin-6-ol |
1216307-76-4 | 95% | 0.5g |
$1014.0 | 2023-07-10 | |
| Enamine | EN300-1615088-1.0g |
7-bromo-2,3-dihydro-1,4-benzodioxin-6-ol |
1216307-76-4 | 95% | 1.0g |
$1299.0 | 2023-07-10 |
1,4-Benzodioxin-6-ol, 7-bromo-2,3-dihydro- Related Literature
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 1,4-Benzodioxin-6-ol, 7-bromo-2,3-dihydro-
Comprehensive Analysis of 1,4-Benzodioxin-6-ol, 7-bromo-2,3-dihydro- (CAS No. 1216307-76-4)
The compound 1,4-Benzodioxin-6-ol, 7-bromo-2,3-dihydro- (CAS No. 1216307-76-4) is a specialized organic molecule that has garnered significant attention in pharmaceutical and chemical research. Its unique structure, featuring a benzodioxin core with a bromo substitution, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate biological pathways. The presence of the dihydro group further enhances its stability, making it a preferred choice for various synthetic applications.
In recent years, the demand for 1,4-Benzodioxin-6-ol derivatives has surged due to their relevance in developing novel therapeutics. For instance, the 7-bromo substitution is often explored for its role in enhancing binding affinity to target proteins. This aligns with the growing trend of structure-activity relationship (SAR) studies, where small modifications to a molecule's structure can significantly impact its efficacy. As such, CAS No. 1216307-76-4 is frequently cited in patents and academic papers focusing on heterocyclic chemistry and medicinal chemistry.
From an industrial perspective, the synthesis of 1,4-Benzodioxin-6-ol, 7-bromo-2,3-dihydro- involves meticulous optimization to ensure high yield and purity. Techniques such as catalytic bromination and reductive cyclization are commonly employed, reflecting advancements in green chemistry practices. This resonates with the broader scientific community's emphasis on sustainable and environmentally friendly synthetic methods. Companies specializing in fine chemicals often highlight this compound's versatility, catering to clients in the pharmaceutical and agrochemical sectors.
One of the most frequently asked questions about CAS No. 1216307-76-4 revolves around its solubility and stability under various conditions. Studies indicate that the compound exhibits moderate solubility in polar organic solvents, which is crucial for its handling in laboratory settings. Additionally, its stability at room temperature makes it a practical choice for long-term storage, a feature highly valued by researchers. These properties are often compared to those of other benzodioxin derivatives, underscoring the importance of molecular design in achieving desired physicochemical characteristics.
The application of 1,4-Benzodioxin-6-ol, 7-bromo-2,3-dihydro- extends beyond traditional drug development. Recent explorations in material science have identified its potential as a building block for organic electronic materials. Its conjugated system and electron-withdrawing bromo group make it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. This interdisciplinary relevance highlights the compound's adaptability, aligning with the current trend of multi-functional materials research.
In conclusion, 1,4-Benzodioxin-6-ol, 7-bromo-2,3-dihydro- (CAS No. 1216307-76-4) stands out as a molecule of significant scientific and industrial interest. Its structural features, combined with its diverse applications, make it a subject of ongoing research. Whether in the context of drug discovery, green chemistry, or advanced materials, this compound continues to inspire innovation across multiple fields. As the scientific community delves deeper into its properties, the potential for new breakthroughs remains vast.
1216307-76-4 (1,4-Benzodioxin-6-ol, 7-bromo-2,3-dihydro-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)